molecular formula C18H24FNO3S B11492408 N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide

N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide

Cat. No.: B11492408
M. Wt: 353.5 g/mol
InChI Key: WIJFBYWSPCFGED-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a fluorinated benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with 3-ethoxy-4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives .

Scientific Research Applications

N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, altering their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(Adamantan-1-YL)-4-[(adamantan-1-yl)sulfamoyl]benzamide
  • N-(Adamantan-1-YL)-4-fluorobenzenesulfonamide
  • N-(Adamantan-1-YL)-3-ethoxybenzenesulfonamide

Uniqueness

N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, ethoxy group, and fluorinated benzene ring. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications .

Properties

Molecular Formula

C18H24FNO3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-(1-adamantyl)-3-ethoxy-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H24FNO3S/c1-2-23-17-8-15(3-4-16(17)19)24(21,22)20-18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3

InChI Key

WIJFBYWSPCFGED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)F

Origin of Product

United States

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